Cas no 99054-01-0 (ethyl 7-chloro-3-oxoheptanoate)

ethyl 7-chloro-3-oxoheptanoate Chemical and Physical Properties
Names and Identifiers
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- ETHYL 7-CHLORO-3-OXOHEPTANOATE
- 2-(3-chloropropyl)-acetoacetic acid ethyl ester
- ethyl 7-chloro-3-oxoheptanoate
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- Inchi: 1S/C9H15ClO3/c1-2-13-9(12)7-8(11)5-3-4-6-10/h2-7H2,1H3
- InChI Key: OXPOIABOXLXYKI-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CC(=O)CCCCCl
ethyl 7-chloro-3-oxoheptanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750983-1g |
Ethyl 7-chloro-3-oxoheptanoate |
99054-01-0 | 98% | 1g |
¥8682.00 | 2024-04-23 | |
1PlusChem | 1P024XND-1g |
ETHYL 7-CHLORO-3-OXOHEPTANOATE |
99054-01-0 | 95% | 1g |
$1133.00 | 2024-04-19 | |
1PlusChem | 1P024XND-250mg |
ETHYL 7-CHLORO-3-OXOHEPTANOATE |
99054-01-0 | 95% | 250mg |
$475.00 | 2024-04-19 | |
Key Organics Ltd | AS-44633-1G |
ethyl 7-chloro-3-oxoheptanoate |
99054-01-0 | >95% | 1g |
£1131.00 | 2025-02-09 | |
1PlusChem | 1P024XND-100mg |
ETHYL 7-CHLORO-3-OXOHEPTANOATE |
99054-01-0 | 95% | 100mg |
$333.00 | 2024-04-19 |
ethyl 7-chloro-3-oxoheptanoate Related Literature
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on ethyl 7-chloro-3-oxoheptanoate
Chemical Profile of Ethyl 7-chloro-3-oxoheptanoate (CAS No. 99054-01-0)
Ethyl 7-chloro-3-oxoheptanoate, identified by its CAS number 99054-01-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a chloro substituent and a β-keto ester moiety imparts distinct reactivity, enabling its utility in multiple synthetic pathways.
The compound's chemical formula, C8H11ClO3, underscores its molecular complexity and potential applications. The 7-chloro group enhances electrophilicity, making it susceptible to nucleophilic attacks, while the 3-oxoheptanoate backbone provides a versatile platform for further functionalization. These features have garnered interest from researchers exploring novel synthetic methodologies and drug development strategies.
In recent years, ethyl 7-chloro-3-oxoheptanoate has been increasingly utilized in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. Heterocycles, particularly those containing nitrogen or oxygen atoms, are known for their broad spectrum of biological activities. The compound's reactivity allows for the facile introduction of nitrogen-containing moieties, facilitating the construction of complex pharmacophores. For instance, it has been employed in the preparation of pyrrole derivatives, which are implicated in various therapeutic applications ranging from antiviral to anticancer agents.
One notable application of ethyl 7-chloro-3-oxoheptanoate is in the development of enzyme inhibitors. The β-keto ester functionality serves as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues on target enzymes. This property has been leveraged in the design of inhibitors for metabolic enzymes, where precise modulation of enzyme activity is crucial for therapeutic intervention. Recent studies have demonstrated its role in synthesizing inhibitors targeting enzymes involved in lipid metabolism, offering potential benefits in managing metabolic disorders.
The compound's utility extends to agrochemical research as well. Ester derivatives are frequently explored for their potential as bioactive agrochemicals due to their stability and biodegradability. Ethyl 7-chloro-3-oxoheptanoate has been investigated as a precursor in the synthesis of novel herbicides and fungicides. Its structural features allow for modifications that enhance selectivity and efficacy against plant pathogens while minimizing environmental impact. Such developments align with global efforts to sustainable agricultural practices.
The synthesis of ethyl 7-chloro-3-oxoheptanoate typically involves condensation reactions between appropriate carboxylic acid derivatives and chlorinated aldehydes or ketones. Advances in catalytic systems have improved the efficiency and yield of these reactions, making the compound more accessible for industrial applications. Green chemistry principles have also been applied, with researchers exploring solvent-free conditions and biocatalytic methods to reduce environmental footprints.
In conclusion, ethyl 7-chloro-3-oxoheptanoate (CAS No. 99054-01-0) is a multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its unique structural attributes enable diverse synthetic applications, contributing to the development of novel bioactive molecules. As research continues to uncover new methodologies and targets, this compound is poised to play an increasingly important role in addressing global health and agricultural challenges.
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